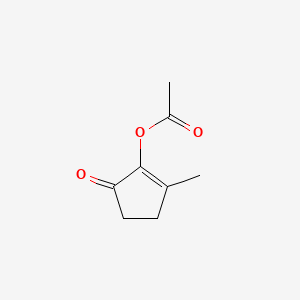
Niobium gallide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium gallide is an intermetallic compound composed of niobium and gallium. This compound is known for its unique properties, including high melting points, excellent thermal stability, and significant hardness. These characteristics make this compound a valuable material in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium gallide can be synthesized through several methods, including solid-state reactions, chemical vapor deposition, and arc melting. In solid-state reactions, niobium and gallium powders are mixed in stoichiometric ratios and heated at high temperatures (typically above 1000°C) in an inert atmosphere to prevent oxidation. Chemical vapor deposition involves the reaction of niobium and gallium halides in a high-temperature furnace, resulting in the deposition of this compound on a substrate. Arc melting involves melting niobium and gallium together in an electric arc furnace, followed by rapid cooling to form the intermetallic compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or arc melting processes. These methods are preferred due to their scalability and efficiency in producing high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Niobium gallide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen at elevated temperatures to form niobium oxide and gallium oxide.
Reduction: Reduction reactions typically involve hydrogen or carbon monoxide as reducing agents to convert this compound back to its elemental forms.
Substitution: Substitution reactions can occur with halogens, where this compound reacts with halogen gases to form niobium halides and gallium halides.
Major Products:
Oxidation: Niobium oxide (Nb2O5) and gallium oxide (Ga2O3).
Reduction: Elemental niobium and gallium.
Substitution: Niobium halides (e.g., NbCl5) and gallium halides (e.g., GaCl3).
Applications De Recherche Scientifique
Niobium gallide has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for its potential use in biomedical applications, such as in the development of biocompatible materials for implants.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of high-temperature resistant materials, superconductors, and advanced electronic components.
Mécanisme D'action
The mechanism by which niobium gallide exerts its effects is primarily through its interaction with other materials at the molecular level. In catalytic applications, this compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biomedical applications, its biocompatibility and antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit their growth.
Comparaison Avec Des Composés Similaires
Niobium gallide can be compared with other intermetallic compounds such as niobium carbide, niobium nitride, and niobium silicide. These compounds share similar properties, such as high melting points and hardness, but differ in their specific applications and chemical behaviors. For example:
Niobium carbide (NbC): Known for its extreme hardness and used in cutting tools and wear-resistant coatings.
Niobium nitride (NbN): Exhibits superconducting properties and is used in superconducting magnets and electronic devices.
Niobium silicide (NbSi2): Used in high-temperature structural materials due to its excellent thermal stability.
This compound stands out due to its unique combination of properties, making it suitable for a diverse range of applications in both scientific research and industry.
Propriétés
Formule moléculaire |
GaNb3 |
|---|---|
Poids moléculaire |
348.442 g/mol |
InChI |
InChI=1S/Ga.3Nb |
Clé InChI |
XSPKTALZBVOYNI-UHFFFAOYSA-N |
SMILES canonique |
[Ga].[Nb].[Nb].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


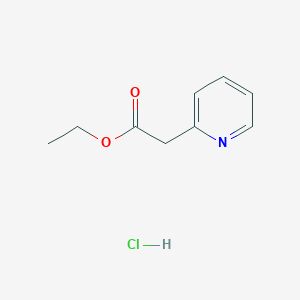
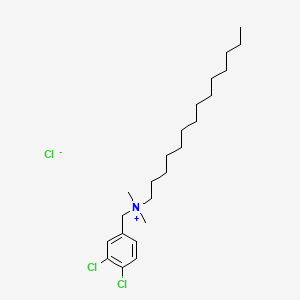
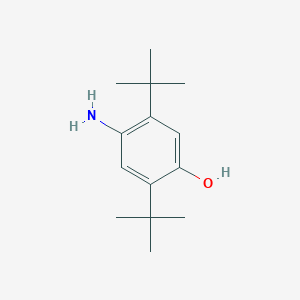
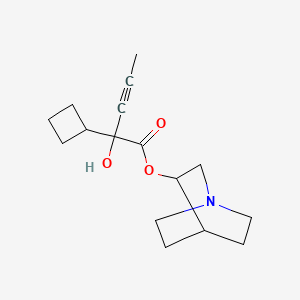


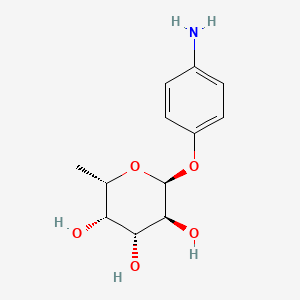
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
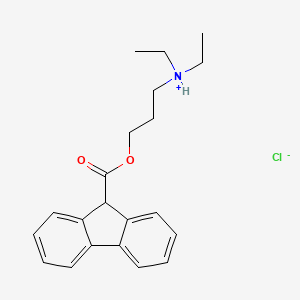
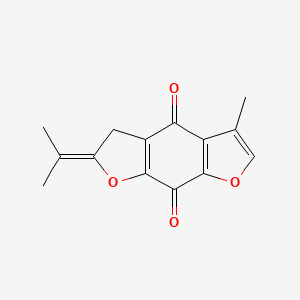
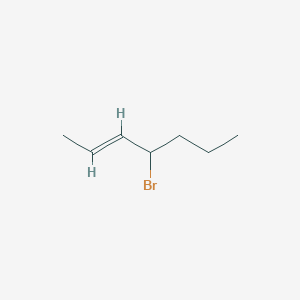
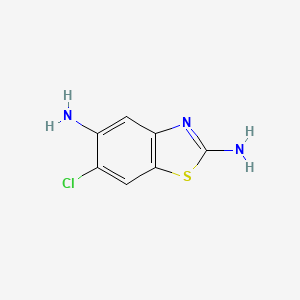
![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
